![molecular formula C14H14F3N3O4S2 B2657826 methyl 3-(N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396849-30-1](/img/structure/B2657826.png)
methyl 3-(N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine and thiophene, containing a trifluoromethyl group . It is related to a class of compounds known as trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of related compounds often involves the use of trifluoromethylpyridine intermediates . For example, a compound with a similar structure was synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate . The reaction was carried out at room temperature for 2-3 hours .Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography . The structure typically includes a pyrimidine ring and a thiophene ring, with a trifluoromethyl group attached .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives, such as the compound , are often used in the synthesis of agrochemicals and pharmaceuticals . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds .Physical And Chemical Properties Analysis
Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
- Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry and material science .
- While not directly related to the compound , other thiophene derivatives have been investigated for their anti-HIV activity .
Corrosion Inhibition
Anti-HIV Activity
Serotonin Antagonists and Alzheimer’s Treatment
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, related compounds, such as 2-methyl-4- { {4-methyl-2- [4- (trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid, can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Future Directions
properties
IUPAC Name |
methyl 3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S2/c1-8-7-10(14(15,16)17)20-11(19-8)3-5-18-26(22,23)9-4-6-25-12(9)13(21)24-2/h4,6-7,18H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWFWLWDIOSKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate |
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